molecular formula C15H16F3N3O B10894774 1-ethyl-3-methyl-N-[2-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide

1-ethyl-3-methyl-N-[2-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide

Cat. No.: B10894774
M. Wt: 311.30 g/mol
InChI Key: WNYHMFLTOAUPHC-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe trifluoromethylbenzyl moiety is then attached to the pyrazole ring through a series of reactions, including Friedel-Crafts acylation and subsequent reduction steps . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, utilizing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:

    1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE: Lacks the trifluoromethylbenzyl moiety, resulting in different chemical and biological properties.

    1-ETHYL-3-METHYL-N~4~-[2-(CHLOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.

The uniqueness of 1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE lies in its trifluoromethyl group, which imparts specific chemical properties such as increased stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H16F3N3O

Molecular Weight

311.30 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxamide

InChI

InChI=1S/C15H16F3N3O/c1-3-21-9-12(10(2)20-21)14(22)19-8-11-6-4-5-7-13(11)15(16,17)18/h4-7,9H,3,8H2,1-2H3,(H,19,22)

InChI Key

WNYHMFLTOAUPHC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NCC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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